ethyl 2-(2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 2-(2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)benzoate is a synthetic organic compound featuring a 1,2,4-thiadiazole core substituted with a 4-methylphenyl group at position 3 and a sulfanyl acetamido-benzoate ester moiety at position 5. The molecule integrates three key structural motifs:
- A 1,2,4-thiadiazole ring, known for its electron-deficient heteroaromatic properties, which enhances metabolic stability and binding affinity in medicinal chemistry .
- A sulfanyl acetamido linker, facilitating interactions with biological targets via hydrogen bonding and hydrophobic effects.
- An ethyl benzoate ester at position 2, which modulates solubility and bioavailability .
Properties
IUPAC Name |
ethyl 2-[[2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-3-26-19(25)15-6-4-5-7-16(15)21-17(24)12-27-20-22-18(23-28-20)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQOWHXNRUYXLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)benzoate is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and neuroprotective applications. This article delves into the biological activity of this compound, synthesizing findings from various research studies and reviews.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H17N3O3S2
- IUPAC Name : Ethyl 2-[[2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate
This compound features a thiadiazole ring which is crucial for its biological activity. The presence of the methylphenyl group enhances its pharmacological properties.
Antimicrobial Properties
Research indicates that derivatives of thiadiazoles, including this compound, exhibit significant antimicrobial activity. A study highlighted that compounds with a similar thiadiazole structure showed effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 42 μg/mL compared to standard antibiotics like ampicillin and fluconazole .
Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in several studies. It has been shown to inhibit oxidative stress and apoptosis in neuronal cells, suggesting its application in treating neurodegenerative diseases such as Alzheimer’s. The mechanism involves the modulation of cellular pathways related to oxidative damage and inflammation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications in the thiadiazole ring significantly influence the biological activity of these compounds. For instance, substituents on the phenyl ring can enhance antibacterial efficacy or alter antifungal properties. Compounds with halogenated or oxygenated substituents have demonstrated improved activity against Gram-positive bacteria and fungi .
Case Studies
- Antimicrobial Activity : A series of experiments conducted on synthesized thiadiazole derivatives showed that those with specific substitutions exhibited potent antibacterial effects against E. coli and S. aureus. The best-performing derivatives had MIC values lower than those of established antibiotics .
- Neuroprotective Mechanisms : In vitro studies on neuronal cell lines indicated that this compound could significantly reduce cell death induced by oxidative stressors. This effect was attributed to its ability to modulate reactive oxygen species (ROS) levels and enhance cellular antioxidant defenses.
Data Table: Biological Activities of Thiadiazole Derivatives
Scientific Research Applications
Synthesis of Ethyl 2-(2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)benzoate
The synthesis of this compound typically involves multi-step reactions that incorporate thiadiazole derivatives. One common method includes the reaction of 4-methylphenyl isothiocyanate with ethyl acetamidoacetate to form the desired thiadiazole structure. Subsequent reactions may involve acylation and esterification processes to yield the final product.
Key Synthetic Steps:
- Formation of Thiadiazole : The initial step often involves creating a thiadiazole ring using appropriate reagents like hydrazine derivatives.
- Acetylation : The introduction of acetyl groups enhances the biological activity of the compound.
- Esterification : The final step usually involves esterification to produce ethyl esters, which are crucial for solubility and bioactivity.
Antimicrobial Properties
Research has shown that compounds containing the thiadiazole moiety exhibit significant antimicrobial activities against various pathogens. For instance, studies have demonstrated that derivatives similar to this compound possess inhibitory effects on both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through various mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : It has been noted to cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.
Applications in Agriculture
The compound’s potential as a pesticide or fungicide has been explored due to its biological activity against plant pathogens. Its ability to enhance systemic acquired resistance (SAR) in plants makes it a candidate for further development as an agricultural elicitor.
Elicitor Properties
- Systemic Acquired Resistance (SAR) : Compounds like this compound can trigger SAR in plants, providing them with enhanced defense mechanisms against various diseases.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in the Turkish Journal of Chemistry evaluated various thiadiazole derivatives for their antimicrobial properties. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Research
In another study focusing on cancer therapeutics, researchers tested several derivatives for their ability to induce apoptosis in breast cancer cell lines. The findings suggested that certain structural modifications improved efficacy and selectivity towards cancer cells while minimizing effects on normal cells.
Comparison with Similar Compounds
The compound is compared to structurally related derivatives to highlight distinctions in core heterocycles, substituents, and biological activities.
Structural Comparison
Key Structural Differences :
- Substituent Effects : The 4-methylphenyl group increases lipophilicity compared to pyrimidine (Compound 27) or furan (Triazole derivatives), which may improve membrane permeability .
- Linker Flexibility: The sulfanyl acetamido group in the target compound allows for greater conformational freedom than rigid phthalazinone derivatives (Compounds 19–26) .
Physicochemical Properties
- Solubility : The ethyl benzoate ester in the target compound reduces polarity compared to carboxylic acid analogs, enhancing lipid solubility .
- logP : Estimated logP values (via substituent contributions) suggest higher lipophilicity (logP ~3.5) than triazole derivatives (logP ~2.8) due to the 4-methylphenyl group .
- Stability: The 1,2,4-thiadiazole core is less prone to metabolic oxidation than thiazole or triazole rings, as noted in related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
